molecular formula C23H18FN3O2 B2868434 N-(3-fluoro-4-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide CAS No. 932530-19-3

N-(3-fluoro-4-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide

Numéro de catalogue B2868434
Numéro CAS: 932530-19-3
Poids moléculaire: 387.414
Clé InChI: BOPMWHUHGKREAR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-fluoro-4-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as FMQA, is a novel chemical compound that has gained significant attention in the scientific community for its potential use in drug discovery and development. FMQA is a quinazoline derivative that has demonstrated promising results in various preclinical studies, making it a potential candidate for future drug development.

Applications De Recherche Scientifique

Antimicrobial Activity

Oxazolidinones, including compounds structurally related to N-(3-fluoro-4-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, have been identified for their unique mechanism of bacterial protein synthesis inhibition. Studies have demonstrated significant antibacterial activities against a variety of clinically important human pathogens, including methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis, and Mycobacterium tuberculosis. The presence of human serum does not affect their antibacterial activities, showcasing their potential for clinical applications (Zurenko et al., 1996).

Neurokinin-1 Receptor Antagonism

Another study explored the synthesis and application of compounds related to N-(3-fluoro-4-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide for the development of neurokinin-1 receptor antagonists. These compounds have shown promising results in preclinical tests relevant to clinical efficacy in emesis and depression, highlighting their potential for therapeutic applications in treating these conditions (Harrison et al., 2001).

Antiproliferative Activity

The synthesis and evaluation of derivatives of N-(3-fluoro-4-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide have also been reported for their antiproliferative activity. Notably, certain derivatives demonstrated potent inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, key targets in cancer therapy. These findings suggest the potential of such compounds to serve as effective anti-cancer agents by inhibiting critical pathways involved in tumor growth and proliferation (Riadi et al., 2021).

Antimalarial Activity

Research into quinazolinone derivatives, including those structurally similar to N-(3-fluoro-4-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, has also demonstrated their potential as antimalarial agents. Specific derivatives have shown significant activity against Plasmodium berghei in mice, including effectiveness against resistant strains of the parasite. These findings indicate the potential utility of quinazolinone derivatives in the development of new antimalarial treatments (Werbel et al., 1986).

Propriétés

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2/c1-15-11-12-17(13-19(15)24)25-21(28)14-27-20-10-6-5-9-18(20)22(26-23(27)29)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPMWHUHGKREAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.